molecular formula C19H23NO8 B4002838 Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid

Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid

Cat. No.: B4002838
M. Wt: 393.4 g/mol
InChI Key: JLESSLQVBKMBEB-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid is a complex organic compound that features a furan ring, an ethyl ester group, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid typically involves multiple steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Preparation of the benzoate ester: Ethyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

    Coupling reaction: The furan-2-ylmethylamine is then reacted with ethyl 4-hydroxybenzoate under basic conditions to form the desired product.

    Oxalic acid addition: Finally, oxalic acid is introduced to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives may be studied for their biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybenzoate: A simpler ester without the furan and amino functionalities.

    Furan-2-carboxaldehyde: Contains the furan ring but lacks the ester and amino groups.

    Oxalic acid: A simple dicarboxylic acid without the ester or furan functionalities.

Uniqueness

Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid is unique due to its combination of a furan ring, an ethyl ester group, and an oxalic acid moiety

Properties

IUPAC Name

ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.C2H2O4/c1-2-20-17(19)14-6-8-15(9-7-14)21-12-4-10-18-13-16-5-3-11-22-16;3-1(4)2(5)6/h3,5-9,11,18H,2,4,10,12-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLESSLQVBKMBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid
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Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid

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